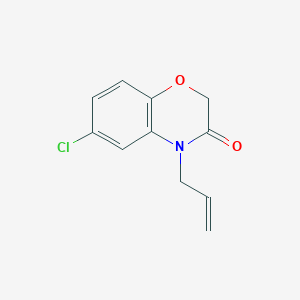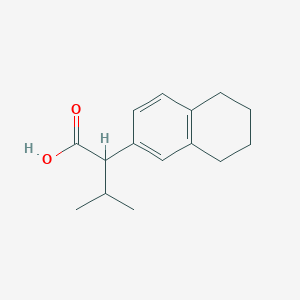![molecular formula C17H19N3O3S B253952 N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253952.png)
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide, also known as ETP-46464, is a novel small molecule that has gained attention in the scientific community for its potential as a therapeutic agent. ETP-46464 has shown promising results in preclinical studies as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. In
Mecanismo De Acción
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide exerts its pharmacological effects by inhibiting DHODH, which is a mitochondrial enzyme involved in the de novo pyrimidine synthesis pathway. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is a key step in the synthesis of pyrimidine nucleotides. N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide binds to the ubiquinone-binding site of DHODH, preventing the transfer of electrons to the electron transport chain and ultimately inhibiting pyrimidine synthesis.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been shown to have potent antiproliferative effects on cancer cells in vitro and in vivo. It has also been shown to suppress T-cell proliferation and cytokine production in preclinical models of autoimmune diseases. In addition, N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide is its specificity for DHODH, which makes it a promising therapeutic agent for diseases that are characterized by increased pyrimidine synthesis. However, one of the limitations of N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the long-term effects of N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide on normal cell proliferation and immune function are not yet fully understood.
Direcciones Futuras
Future research on N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide could focus on optimizing its pharmacokinetic properties to improve its solubility and bioavailability. In addition, further studies could investigate the long-term effects of N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide on normal cell proliferation and immune function. N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide could also be explored as a potential therapeutic agent for other diseases that are characterized by increased pyrimidine synthesis, such as viral infections and certain genetic disorders.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the preparation of the starting materials and the coupling of the key intermediates. The first step involves the preparation of 4-ethoxyphenyl isocyanate, which is then reacted with 2-mercapto-4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine to obtain the intermediate 2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide. The final step involves the coupling of this intermediate with 4-ethoxyphenylboronic acid to yield N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied in preclinical models for its potential as a therapeutic agent. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of cancer cells. N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been shown to inhibit DHODH activity, leading to a decrease in pyrimidine synthesis and ultimately, cell death. N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has also shown promising results in preclinical models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, where it has been shown to suppress T-cell proliferation and cytokine production.
Propiedades
Nombre del producto |
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide |
|---|---|
Fórmula molecular |
C17H19N3O3S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-12-8-6-11(7-9-12)18-15(21)10-24-17-19-14-5-3-4-13(14)16(22)20-17/h6-9H,2-5,10H2,1H3,(H,18,21)(H,19,20,22) |
Clave InChI |
MHCFKOHIHPGGBY-UHFFFAOYSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)
![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate](/img/structure/B253874.png)

![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)

![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B253891.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)

![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)
![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)